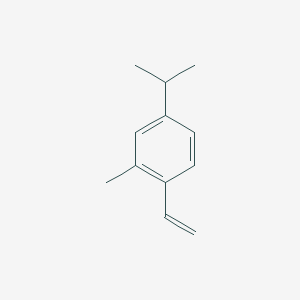![molecular formula C15H10BrF3N2O2S B13944681 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B13944681.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of 7-azaindoles. These compounds are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . The compound’s unique structure, which includes a bromine atom, a sulfonyl group, and a trifluoromethyl group, contributes to its wide range of applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be achieved through a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, is reacted with appropriate reagents under mild conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). This method offers high yield and is suitable for industrial production .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions at the C3 and C5 positions.
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions, which are used to introduce various substituents at specific positions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects by targeting specific molecular pathways. For instance, its derivatives inhibit the activity of FGFRs, which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of tumor growth and progression .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: A precursor in the synthesis of the target compound.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biomedical applications.
The unique combination of bromine, sulfonyl, and trifluoromethyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- distinguishes it from other compounds, enhancing its biological activity and making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C15H10BrF3N2O2S |
|---|---|
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
5-bromo-1-(4-methylphenyl)sulfonyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-10(5-3-9)24(22,23)21-7-6-11-13(15(17,18)19)12(16)8-20-14(11)21/h2-8H,1H3 |
Clé InChI |
CQWVHRFUQBJFNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
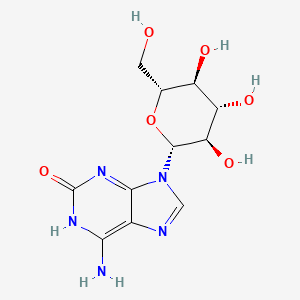
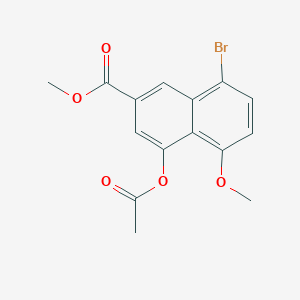
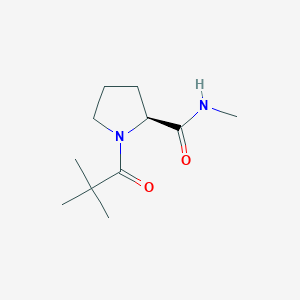
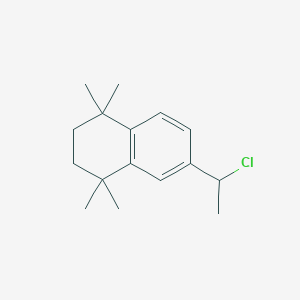
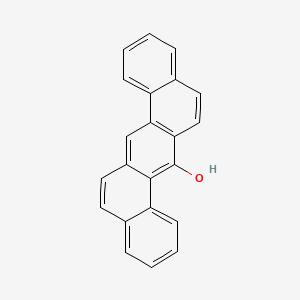
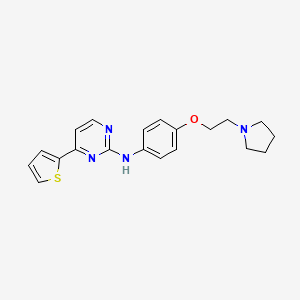
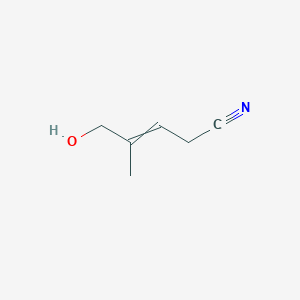
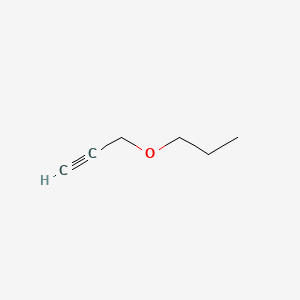
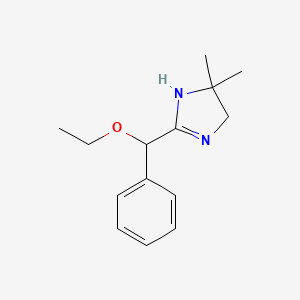
![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)
